Amitifadine

Description

Properties

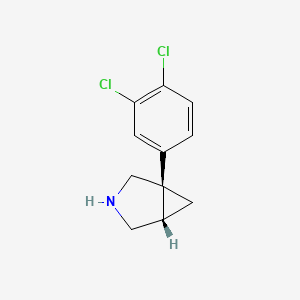

IUPAC Name |

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMNRYCSBFHEMQ-KCJUWKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025835 | |

| Record name | Amitifadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410074-73-6, 66504-40-3 | |

| Record name | Amitifadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amitifadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOV-216303 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacology of Amitifadine (EB-1010): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound investigated for the treatment of major depressive disorder and other central nervous system disorders.[1][2] Its preclinical profile is characterized by a unique mechanism of action as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of amitifadine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Triple Reuptake Inhibition

Amitifadine's primary mechanism of action is the inhibition of serotonin, norepinephrine, and dopamine reuptake by binding to their respective transporters.[1][3][4] This leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission, which is thought to be a key factor in its potential antidepressant effects.[1][2][4] The in vitro potency of amitifadine shows a preference for the serotonin transporter, with a relative inhibitory ratio of approximately 1:2:8 for SERT:NET:DAT, respectively, based on some reports, while other studies show different ratios based on IC50 values.[4][5][6]

Quantitative Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of amitifadine for the human monoamine transporters.

Table 1: In Vitro Binding Affinity of Amitifadine [1][3]

| Target | Ki (nM) |

| Serotonin Transporter (SERT) | 99 |

| Norepinephrine Transporter (NET) | 262 |

| Dopamine Transporter (DAT) | 213 |

Table 2: In Vitro Reuptake Inhibition of Amitifadine [1][3]

| Target | IC50 (nM) |

| Serotonin (3H-5-HT) | 12 |

| Norepinephrine (3H-NE) | 23 |

| Dopamine (3H-DA) | 96 |

Experimental Protocols

In Vitro Binding and Reuptake Assays

Objective: To determine the binding affinity and functional inhibitory potency of amitifadine at the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human SERT, NET, or DAT were used.[3]

-

Binding Assays:

-

Membranes were prepared from the transfected HEK-293 cells.

-

Binding assays were conducted using the non-selective radioligand [125I]RTI-55, which binds to all three monoamine transporters.[3]

-

Competition binding experiments were performed with increasing concentrations of amitifadine to determine its Ki value for each transporter.

-

-

Reuptake Assays:

-

Whole cells expressing the respective transporters were used.

-

The ability of amitifadine to inhibit the uptake of radiolabeled neurotransmitters ([3H]serotonin, [3H]norepinephrine, and [3H]dopamine) was measured.[3]

-

IC50 values were calculated from the concentration-response curves.

-

References

- 1. Amitifadine - Wikipedia [en.wikipedia.org]

- 2. Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]

- 5. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercepharma.com [fiercepharma.com]

In Vitro Characterization of Amitifadine's Triple Reuptake Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as DOV-21,947 and EB-1010) is a novel psychoactive compound identified as a triple reuptake inhibitor (TRI).[1] TRIs simultaneously block the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA), by inhibiting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] This multimodal mechanism of action has been a focal point of research for developing antidepressants with potentially broader efficacy and a faster onset of action compared to more selective agents like SSRIs and SNRIs.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of Amitifadine's triple reuptake inhibition, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Data Summary

The in vitro potency of Amitifadine at the human serotonin, norepinephrine, and dopamine transporters has been determined through radioligand binding and neurotransmitter uptake assays. The data consistently demonstrates that Amitifadine is a potent inhibitor of all three transporters, with a preference for the serotonin transporter.

Table 1: Amitifadine Binding Affinities (Ki)

This table summarizes the equilibrium dissociation constants (Ki) of Amitifadine for the human monoamine transporters. The Ki values were determined using competitive radioligand binding assays with membranes from HEK293 cells expressing the recombinant human transporters.

| Transporter | Radioligand | Amitifadine Ki (nM) |

| Serotonin Transporter (SERT) | [¹²⁵I]RTI 55 | 99 |

| Norepinephrine Transporter (NET) | [¹²⁵I]RTI 55 | 262 |

| Dopamine Transporter (DAT) | [¹²⁵I]RTI 55 | 213 |

Table 2: Amitifadine Reuptake Inhibition (IC50)

This table presents the half-maximal inhibitory concentrations (IC50) of Amitifadine for the uptake of their respective neurotransmitters into HEK293 cells expressing the recombinant human transporters.

| Neurotransmitter Uptake | Radiotracer | Amitifadine IC50 (nM) |

| Serotonin (5-HT) | [³H]Serotonin | 12 |

| Norepinephrine (NE) | [³H]Norepinephrine | 23 |

| Dopamine (DA) | [³H]Dopamine | 96 |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize Amitifadine's interaction with monoamine transporters. While the core methodologies are standard, it is important to note that the specific, detailed protocols for the original characterization of Amitifadine by DOV Pharmaceutical and Euthymics Bioscience have not been fully disclosed in the public domain. The protocols below are constructed based on the available information and general practices for these assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the affinity of Amitifadine for the monoamine transporters by quantifying its ability to compete with a known radioligand for binding to the transporter.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.

-

Radioligand: [¹²⁵I]RTI 55 (3β-(4-iodophenyl)tropane-2β-carboxylic acid methyl ester).

-

Test Compound: Amitifadine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.

-

Assay Plate Setup: In a 96-well plate, add the assay components in the following order:

-

Assay buffer.

-

Amitifadine at various concentrations (typically a serial dilution).

-

Vehicle control (for total binding).

-

Non-specific binding control.

-

-

Radioligand Addition: Add [¹²⁵I]RTI 55 to all wells at a final concentration near its Kd for the respective transporter.

-

Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Amitifadine by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of Amitifadine to inhibit the transport of radiolabeled neurotransmitters into cells expressing the corresponding transporters.

Materials:

-

Cells: HEK293 cells stably expressing the human SERT, NET, or DAT, plated in 96-well plates.

-

Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

-

Test Compound: Amitifadine hydrochloride.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM glucose, pH 7.4.

-

Non-specific Uptake Control: A known potent inhibitor for the respective transporter.

-

Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).

-

Scintillation Counter.

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with various concentrations of Amitifadine, vehicle, or the non-specific uptake control for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the respective [³H]-labeled neurotransmitter to each well to initiate the uptake.

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

-

Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer to each well.

-

Radioactivity Measurement: Transfer the cell lysates to scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value of Amitifadine by performing a non-linear regression analysis of the concentration-response curve.

Signaling Pathways

The therapeutic effects of triple reuptake inhibitors like Amitifadine are believed to stem from the downstream consequences of elevated synaptic concentrations of serotonin, norepinephrine, and dopamine. While the immediate effect is at the level of the transporter, this action initiates a cascade of intracellular signaling events that can lead to changes in gene expression and neuroplasticity.

General Monoamine Transporter Signaling Context

The activity of SERT, NET, and DAT is modulated by various intracellular signaling pathways, including protein kinases such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK). These kinases can phosphorylate the transporters, leading to changes in their trafficking and function.

Converged Downstream Signaling of Triple Reuptake Inhibition

By increasing the synaptic levels of all three monoamines, Amitifadine is hypothesized to more robustly engage downstream signaling pathways implicated in antidepressant response. A key convergent pathway involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF). Both serotonergic and noradrenergic systems are known to influence CREB and BDNF, and dopamine may also contribute to these neurotrophic processes.

Conclusion

The in vitro characterization of Amitifadine confirms its profile as a potent triple reuptake inhibitor with a preference for the serotonin transporter. The quantitative data from radioligand binding and neurotransmitter uptake assays provide a clear picture of its interaction with SERT, NET, and DAT. The methodologies outlined in this guide represent the standard approaches for such characterizations. The ultimate biological effect of Amitifadine is understood to be mediated through the downstream signaling cascades that are engaged by the simultaneous elevation of serotonin, norepinephrine, and dopamine, with the CREB/BDNF pathway being a critical component. This comprehensive in vitro profile has been instrumental in guiding the preclinical and clinical development of Amitifadine and other triple reuptake inhibitors.

References

The Pharmacokinetics and Metabolism of Amitifadine in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as EB-1010 or DOV 21,947, is a triple reuptake inhibitor (TRI) that modulates the levels of serotonin, norepinephrine, and dopamine in the brain. Its unique pharmacological profile has made it a subject of interest for the treatment of major depressive disorder and other central nervous system conditions. Understanding the pharmacokinetic and metabolic profile of amitifadine in preclinical rodent models is crucial for its continued development and for designing clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of amitifadine in rats and mice, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key processes.

Pharmacokinetic Properties

The pharmacokinetic profile of amitifadine has been characterized in male rats following oral administration. The key parameters are summarized in the table below.

Table 1: Plasma Pharmacokinetic Parameters of Amitifadine in Male Rats

| Parameter | Value |

| Cmax (ng/mL) | 1,230 ± 130 |

| Tmax (h) | 0.5 |

| AUC (ng·h/mL) | 2,870 ± 150 |

| Half-life (t½) (h) | 2.6 |

Data represents mean ± standard error. These parameters were determined following a single oral administration of amitifadine.

Metabolism

In vitro studies using human liver microsomes have shed light on the metabolic fate of amitifadine. The primary metabolic pathway involves the formation of a lactam metabolite, identified as EB-10101. This transformation is catalyzed by monoamine oxidase A (MAO-A) and a NADPH-dependent enzyme, which is likely a cytochrome P450 (CYP) isoform[1]. The major metabolite, the 2-lactam compound, has been found to be a weak inhibitor of monoamine uptake[2].

The parent compound, amitifadine, has been shown to be a moderate inhibitor of several major drug-metabolizing enzymes, including CYP2D6, CYP3A4, CYP2C9, and CYP2C19, with IC50 values ranging from 9 to 100 μM. However, it is a potent inhibitor of CYP2B6, with an IC50 of 1.8 μM[1].

Metabolic conversion of Amitifadine to its primary lactam metabolite.

Brain Penetration and Distribution

Studies in rats have demonstrated that amitifadine preferentially partitions into the brain. The brain-to-plasma concentration ratio has been observed to range from 3.7 to 6.5 at various time points after administration, indicating excellent central nervous system penetration[1]. This characteristic is essential for a drug targeting neurological disorders. Furthermore, amitifadine exhibits high plasma protein binding, with over 99% of the drug bound to human plasma proteins[1].

Experimental Protocols

The following section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of amitifadine in rodent models.

Animals

-

Species: Male Sprague-Dawley rats and Swiss albino mice have been used in pharmacokinetic and pharmacological studies.

-

Housing: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, unless otherwise specified by the experimental design.

Drug Administration

-

Routes of Administration: Amitifadine has been administered via oral (p.o.) and intravenous (i.v.) routes to assess its pharmacokinetic profile. For efficacy studies, intraperitoneal (i.p.) injections have also been utilized[2][3][4].

-

Dosage: Doses in rodent studies have ranged from 5 mg/kg to 100 mg/kg, depending on the specific study's objectives[3][4][5][6].

-

Vehicle: The vehicle for drug administration is a critical component and should be clearly defined in the study protocol.

Sample Collection

-

Blood Sampling: Blood samples are typically collected at multiple time points post-administration to characterize the plasma concentration-time profile. Common time points for oral administration include 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Tissue Sampling: For brain penetration studies, brain tissue is collected at specific time points after drug administration.

Analytical Methodology

-

Sample Preparation: Plasma and brain homogenate samples are processed to extract the drug and its metabolites. This often involves protein precipitation or liquid-liquid extraction.

-

Quantification: The concentration of amitifadine and its metabolites in biological matrices is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for accurate quantification.

A simplified workflow for pharmacokinetic studies of Amitifadine in rodents.

Conclusion

The available data from rodent models indicate that amitifadine possesses favorable pharmacokinetic and metabolic properties for a centrally acting therapeutic agent. It demonstrates good oral absorption, significant brain penetration, and a metabolic profile that may reduce the likelihood of certain drug-drug interactions. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working with amitifadine and can aid in the design of future preclinical and clinical investigations. Further studies in different rodent species and with varying dosing regimens will continue to refine our understanding of this promising compound.

References

- 1. Biopharmaceutical characterization, metabolism, and brain penetration of the triple reuptake inhibitor amitifadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amitifadine, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Amitifadine Enantiomer (DOV-102,677): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine enantiomer, DOV-102,677, is a novel psychoactive compound characterized as a "triple" monoamine neurotransmitter uptake inhibitor. It demonstrates a balanced and potent inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Preclinical evidence suggests its potential therapeutic utility in a range of neuropsychiatric disorders, including depression and attentional disorders. This technical guide provides a comprehensive overview of the pharmacological profile of DOV-102,677, including its binding affinities, functional potencies, and in vivo neurochemical effects. Detailed methodologies for key experimental procedures are provided, alongside visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

DOV-102,677 exerts its pharmacological effects by binding to and inhibiting the function of three key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By blocking these transporters, DOV-102,677 effectively increases the synaptic concentrations of dopamine, norepinephrine, and serotonin, neurotransmitters critically involved in the regulation of mood, cognition, and motivation.[1][2][3]

Below is a diagram illustrating the mechanism of action of DOV-102,677 at the synaptic level.

Caption: Mechanism of action of DOV-102,677.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional inhibition potencies of DOV-102,677 for the human monoamine transporters, as well as its in vivo effects on neurotransmitter levels.

Table 1: In Vitro Binding Affinity (Ki) of DOV-102,677 [1][2]

| Transporter | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 222 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 1030 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 740 |

Table 2: In Vitro Functional Inhibition (IC50) of DOV-102,677 [1][2]

| Transporter | Substrate | IC50 (nM) |

| Dopamine Transporter (DAT) | [³H]Dopamine | 129 |

| Norepinephrine Transporter (NET) | [³H]Norepinephrine | 103 |

| Serotonin Transporter (SERT) | [³H]Serotonin | 133 |

Table 3: In Vivo Effects of DOV-102,677 on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex [1][2][4]

| Neurotransmitter | Dose | Peak Increase (% of Baseline) | Time to Peak (minutes) |

| Dopamine (DA) | 20 mg/kg, IP | 320% | 100 |

| Norepinephrine (NE) | 20 mg/kg, IP | 348% | 240 |

| Serotonin (5-HT) | 20 mg/kg, IP | 280% | 100 |

Detailed Experimental Protocols

The following sections outline the generalized methodologies employed in the pharmacological characterization of DOV-102,677.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor or transporter.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured to confluence. The cells are then harvested, and crude membrane preparations are isolated by centrifugation.

-

Binding Reaction: The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT) and varying concentrations of the test compound (DOV-102,677).

-

Incubation and Filtration: The reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki value, which represents the affinity of the test compound for the transporter.

Neurotransmitter Uptake Assays

These assays measure the functional ability of a compound to inhibit the uptake of neurotransmitters into cells.

-

Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded into microplates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of DOV-102,677 or a vehicle control.

-

Substrate Addition: A radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

-

Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake, is calculated from the concentration-response curves.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in the brain of a living animal.

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

-

Neurotransmitter Analysis: The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The changes in neurotransmitter levels following the administration of DOV-102,677 are expressed as a percentage of the baseline levels.

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro screening workflow for identifying and characterizing a triple reuptake inhibitor like DOV-102,677.

Caption: In vitro screening workflow for a triple reuptake inhibitor.

Preclinical Behavioral Pharmacology

Preclinical studies in animal models have provided evidence for the potential therapeutic effects of DOV-102,677. In the rat forced swim test, a model predictive of antidepressant activity, DOV-102,677 dose-dependently reduced immobility time, with a minimum effective dose of 20 mg/kg, PO.[1] Furthermore, in a model for attentional disorders, the juvenile mouse prepulse inhibition (PPI) model, DOV-102,677 was potent and effective, with a minimum effective dose of less than 10 mg/kg, PO, demonstrating an efficacy similar to that of methylphenidate.[1]

Conclusion

DOV-102,677 is a potent and balanced triple reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its pharmacological profile, characterized by in vitro binding and functional assays and confirmed by in vivo neurochemical studies, supports its potential as a therapeutic agent for neuropsychiatric disorders where the modulation of all three monoamine systems is desirable. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

A Comparative Analysis of Racemic DOV-216,303 and Enantiopure Amitifadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the racemic triple reuptake inhibitor DOV-216,303 and its enantiopure (+)-enantiomer, Amitifadine (also known as EB-1010 and DOV-21,947). Both compounds are known for their ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), key neurotransmitters implicated in the pathophysiology of major depressive disorder (MDD). This document details their comparative pharmacology, presenting quantitative data on their binding affinities and functional inhibition of monoamine transporters. Furthermore, it outlines the key experimental protocols utilized in their preclinical evaluation, including in vitro monoamine reuptake assays and in vivo models of antidepressant efficacy. Visual diagrams of the underlying signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of their mechanism of action and evaluation process. While Amitifadine progressed to clinical trials, its development for MDD was ultimately discontinued.

Introduction

The modulation of monoaminergic neurotransmission remains a cornerstone of antidepressant pharmacotherapy. Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) have been investigated as a potential next-generation treatment for depression, aiming for broader efficacy and an improved side-effect profile. DOV-216,303 emerged as a prototype of this class, exhibiting potent inhibition of all three monoamine transporters.[1] Subsequent research focused on the stereochemistry of DOV-216,303, leading to the identification of its enantiomers: the (+)-enantiomer, Amitifadine (DOV-21,947), and the (-)-enantiomer, DOV-102,677.[2] This guide delves into the technical details comparing the racemic mixture with its pharmacologically more active enantiomer, Amitifadine.

Comparative Pharmacology: Quantitative Data

The in vitro activity of racemic DOV-216,303 and its enantiomers has been characterized through radioligand binding assays to determine their affinity (Ki) for the monoamine transporters and functional assays to measure their potency in inhibiting neurotransmitter uptake (IC50).

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | SERT | NET | DAT |

| Racemic DOV-216,303 | 190 | 380 | 190 |

| Amitifadine (DOV-21,947) | 99 - 100 | 260 - 262 | 210 - 213 |

| DOV-102,677 | 740 | 1000 | 220 |

Data sourced from publicly available information.[2]

Table 2: Monoamine Reuptake Inhibition (IC50, nM)

| Compound | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |

| Racemic DOV-216,303 | 14 | 20 | 78 |

| Amitifadine (DOV-21,947) | 12 | 23 | 96 |

| DOV-102,677 | 130 | 100 | 130 |

Data sourced from publicly available information.[1][2]

Amitifadine demonstrates a relative potency to inhibit serotonin, norepinephrine, and dopamine uptake of approximately 1:2:8.[3][4]

Mechanism of Action: Monoamine Reuptake Inhibition

Both DOV-216,303 and Amitifadine exert their effects by binding to the presynaptic monoamine transporters (SERT, NET, and DAT). This binding blocks the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of these neurotransmitters is believed to mediate the antidepressant effects.[5] In microdialysis studies, amitifadine was shown to increase extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions.[2]

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Assay: Displacement of [3H]citalopram from human SERT expressed in HEK293 cell membranes after 1 hr by liquid scintillation counting method (CHEMBL38... - ChEMBL [ebi.ac.uk]

- 3. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Amitifadine's Impact on Extracellular Dopamine in the Prefrontal Cortex: A Technical Guide

Introduction

Amitifadine, also known as EB-1010 and DOV-21,947, is a psychoactive compound investigated for the treatment of major depressive disorder (MDD).[1] It is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI), designed to simultaneously block the transporters for these three key neurotransmitters involved in mood regulation.[1][2] The rationale behind this approach is that augmenting dopaminergic activity, particularly in the prefrontal cortex (PFC), in addition to modulating serotonin and norepinephrine, could lead to enhanced antidepressant efficacy.[3][4] This technical guide provides an in-depth analysis of the preclinical data on Amitifadine's effects on extracellular dopamine levels in the PFC, detailing its mechanism of action, quantitative effects, and the experimental protocols used for these assessments.

Mechanism of Action

Amitifadine exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This inhibition blocks the reuptake of the respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentrations and enhancing neurotransmission.

In vitro studies have quantified Amitifadine's binding affinity (Ki) and functional inhibitory potency (IC50) at each of these transporters, revealing a preference for the serotonin transporter, followed by the norepinephrine and dopamine transporters.[1][5][6][7][8]

Data Presentation

The following tables summarize the quantitative data regarding Amitifadine's interaction with monoamine transporters.

Table 1: In Vitro Binding Affinities and Inhibitory Potencies of Amitifadine

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Relative Potency Ratio (SERT:NET:DAT) |

| Serotonin (SERT) | 99 | 12 | 1 |

| Norepinephrine (NET) | 262 | 23 | 2 |

| Dopamine (DAT) | 213 | 96 | 8 |

| Data sourced from multiple studies.[1][6][7][9] |

Table 2: Peak Effect of Amitifadine on Extracellular Monoamine Levels in the Rat Prefrontal Cortex

| Monoamine | Dose Administered (i.p.) | Peak Increase from Baseline (%) |

| Dopamine (DA) | 10 mg/kg | ~250% |

| Norepinephrine (NE) | 10 mg/kg | ~300% |

| Serotonin (5-HT) | 10 mg/kg | ~400% |

| Data derived from in vivo microdialysis studies in rats.[3] |

Experimental Protocols

The primary technique used to determine the extracellular levels of dopamine in the prefrontal cortex following Amitifadine administration is in vivo microdialysis.

Detailed Methodology: In Vivo Microdialysis in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used for these studies.[10] The animals are housed individually with a controlled light-dark cycle and have free access to food and water.

-

Surgical Procedure:

-

Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

The rat is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the medial prefrontal cortex. Stereotaxic coordinates are determined based on a standard rat brain atlas.

-

The cannula is secured to the skull using dental cement and anchor screws.

-

Animals are allowed a post-operative recovery period of several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm membrane) is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

A stabilization period of at least 1-2 hours is allowed for the animal to acclimate and for baseline neurotransmitter levels to stabilize.

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent monoamine degradation.

-

After collecting several baseline samples, Amitifadine or a vehicle solution is administered (commonly via intraperitoneal injection, i.p.).

-

Sample collection continues for several hours post-administration to monitor the time-course of the drug's effect.

-

-

Analytical Method:

-

The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).

-

This system provides high sensitivity and selectivity for the detection of monoamines and their metabolites.

-

Results are typically expressed as a percentage change from the average baseline concentration.

-

Summary of Findings

Preclinical research demonstrates that Amitifadine is a potent inhibitor of dopamine, norepinephrine, and serotonin transporters. In vivo microdialysis studies confirm that acute administration of Amitifadine markedly and persistently increases extracellular concentrations of dopamine in the prefrontal cortex of rats.[3] This elevation of dopamine, along with concurrent increases in serotonin and norepinephrine, is consistent with its profile as a triple reuptake inhibitor.[3] Despite significantly increasing dopamine levels in brain regions associated with reward, Amitifadine did not induce locomotor hyperactivity in animal models, a key differentiator from other dopamine-enhancing agents.[3]

While initial clinical trials showed some antidepressant effects, a later Phase IIb/IIIa trial reported that Amitifadine failed to show superior efficacy over placebo, potentially due to the doses being too low.[1][11] Consequently, its development for the treatment of major depressive disorder was officially discontinued.[1] Nevertheless, the preclinical data provides a clear and valuable example of how a triple reuptake inhibitor modulates monoamine levels in key brain regions like the prefrontal cortex.

References

- 1. Amitifadine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increase of extracellular dopamine in the prefrontal cortex: a trait of drugs with antidepressant potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]

- 6. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fiercepharma.com [fiercepharma.com]

- 9. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amitifadine, a triple reuptake inhibitor, reduces self-administration of the opiate remifentanil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]

Early Clinical Trial Results for Amitifadine in Major Depressive Disorder: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly EB-1010 and DOV 21,947) is a novel antidepressant agent characterized as a serotonin-preferring triple reuptake inhibitor (TRI). It modulates the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with a relative inhibitory potency of approximately 1:2:8, respectively.[1][2] This unique neurochemical profile has been hypothesized to offer a broader spectrum of antidepressant efficacy, potentially addressing symptoms like anhedonia, which are often insufficiently treated by selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2] This technical guide provides a detailed summary of the early clinical trial results for amitifadine in the treatment of major depressive disorder (MDD), focusing on a pivotal Phase II proof-of-concept study and the subsequent Phase IIb/IIIa TRIADE trial.

Mechanism of Action: Triple Reuptake Inhibition

Amitifadine's mechanism of action centers on its ability to block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][4] By inhibiting the reuptake of these three key monoamine neurotransmitters, amitifadine increases their availability in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. The preferential but unbalanced affinity for these transporters is a distinguishing feature of amitifadine.[1][2] Preclinical studies have demonstrated that this compound increases extracellular levels of all three monoamines.[5]

Phase II Proof-of-Concept Study

An initial Phase II study provided the first clinical evidence of amitifadine's efficacy and tolerability in patients with severe MDD.[1]

Experimental Protocol

-

Study Design : This was a 6-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled trial conducted at 20 sites in Romania, Serbia, and the United States.[2]

-

Patient Population : The study enrolled 63 adult patients with a diagnosis of MDD and a baseline 17-item Hamilton Depression Rating Scale (HAMD-17) score of ≥ 22.[1]

-

Dosing Regimen : Patients were randomized to receive either amitifadine or a placebo. The amitifadine group was administered 25 mg twice daily (BID) for the first two weeks, followed by an increase to 50 mg BID for the remaining four weeks.[1]

-

Primary Outcome Measure : The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at the end of the 6-week treatment period.[1]

-

Secondary Outcome Measures : Secondary assessments included the Clinical Global Impression of Change - Improvement (CGI-I) scale and the Derogatis Interview for Sexual Functioning - Self Report (DISF-SR).[1]

-

Statistical Analysis : The primary efficacy analysis was performed on the modified intent-to-treat (mITT) population using a mixed-model for repeated measures (MMRM).[1]

Data Presentation

Table 1: Baseline Demographics and Clinical Characteristics (mITT Population, n=56)

| Characteristic | Amitifadine | Placebo |

| Mean Age (years) | 43.1 | 43.8 |

| Gender (% female) | 64.3% | 71.4% |

| Mean Baseline MADRS Score | 31.4 | 31.4 |

| Mean Baseline HAMD-17 Score | 29.6 | 29.5 |

| Mean Baseline DISF-SR Score | 25.4 | 25.4 |

Data extracted from Tran et al., 2011.[1]

Table 2: Primary and Secondary Efficacy Outcomes at Week 6 (mITT Population)

| Outcome Measure | Amitifadine | Placebo | p-value | Effect Size (Cohen's d) |

| Change from Baseline in MADRS Total Score (LS Mean) | -12.5 | -10.2 | 0.028 | -0.601 |

| CGI-I Score (LS Mean) | 2.5 | 3.1 | 0.03 | N/A |

| Anhedonia Factor Score Change (LS Mean) | -5.7 | -4.4 | 0.049 | N/A |

Data extracted from Tran et al., 2011.[1]

Safety and Tolerability

Amitifadine was generally well-tolerated, with a safety profile comparable to placebo.[1] No serious adverse events were reported.[1] The number of patients discontinuing the study due to adverse events was equal in both the amitifadine and placebo groups (two patients each).[1] Notably, there were no significant differences between the treatment groups in terms of sexual dysfunction, as measured by the DISF-SR, or weight gain.[1][6]

Phase IIb/IIIa (TRIADE) Study

Following the promising results of the proof-of-concept trial, a larger Phase IIb/IIIa study, known as the TRIADE (Triple Reuptake Inhibitor Anti-Depressant Effects) trial, was initiated. This study aimed to evaluate the efficacy and safety of amitifadine in patients with MDD who had not responded to a previous course of first-line antidepressant therapy.[7][8]

Experimental Protocol

-

Study Design : The TRIADE study employed a Sequential Parallel Comparison Design (SPCD), a novel approach intended to reduce the high placebo response rates often observed in antidepressant trials.[8]

-

Patient Population : The trial enrolled 342 patients with MDD who had failed to respond to at least one prior adequate course of a first-line antidepressant such as an SSRI or SNRI.[8]

-

Dosing Regimen : Patients were randomized to receive amitifadine at doses of 50 mg or 100 mg, or placebo.[7] An active comparator arm, paroxetine, was also included to validate the study's integrity.[6][7]

-

Primary Outcome Measure : The primary endpoint was the change from baseline in the MADRS total score.[7]

Data Presentation

The top-line results of the TRIADE study indicated that amitifadine, at the doses of 50 mg and 100 mg, did not demonstrate a statistically significant difference from placebo on the primary endpoint of MADRS score change.[6][7]

Table 3: TRIADE Study Efficacy Outcome

| Treatment Group | Primary Endpoint (Change in MADRS vs. Placebo) |

| Amitifadine 50 mg | Not Statistically Significant |

| Amitifadine 100 mg | Not Statistically Significant |

Information based on press releases and study announcements.[7][8]

Interpretation of TRIADE Results

Despite failing to meet its primary endpoint, several factors suggest that the doses of amitifadine used in the TRIADE study may have been suboptimal. The robust efficacy of the paroxetine comparator arm confirmed the validity of the trial's methodology.[6][7] Post-hoc analyses of the data, combined with the excellent tolerability and lack of side effects at the 100 mg dose, indicated that higher doses of amitifadine might be required to achieve a significant antidepressant effect in this more treatment-resistant population.[6][7] The tolerability profile of amitifadine remained favorable, particularly concerning sexual dysfunction and weight gain, which were notable side effects in the paroxetine arm.[6]

Summary and Future Directions

The early clinical development of amitifadine for major depressive disorder presented a mixed but informative picture. The initial Phase II proof-of-concept study demonstrated statistically significant efficacy and excellent tolerability in patients with severe MDD, supporting the therapeutic potential of its triple reuptake inhibitor mechanism.[1] However, the larger TRIADE study in a treatment-resistant population did not meet its primary efficacy endpoint at the tested doses of 50 mg and 100 mg.[7] The collective evidence, particularly the favorable safety profile and indications from post-hoc analyses of the TRIADE data, strongly suggests that amitifadine was under-dosed in the latter trial.[6][7] Future clinical investigations would need to explore higher dosing regimens to fully elucidate the therapeutic potential of amitifadine in major depressive disorder. The favorable side effect profile, especially the lack of weight gain and sexual dysfunction, remains a significant potential advantage over many existing antidepressant medications.[6]

References

- 1. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Trial Details [trials.modernatx.com]

- 6. Euthymics' major depressive disorder candidate fails to show efficacy at low doses in TRIADE study - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Euthymics Bioscience, Inc. Reports Top-Line Results from TRIADE Trial of Amitifadine for Major Depressive Disorder - BioSpace [biospace.com]

- 8. fiercepharma.com [fiercepharma.com]

Amitifadine: A Technical Guide to its Biopharmaceutical Properties and Brain Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as EB-1010 and DOV 21,947) is a novel serotonin-preferring triple reuptake inhibitor (TRI) that was investigated for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action involves the simultaneous inhibition of the reuptake of three key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby potentiating their neurotransmission.[1][3] This technical guide provides an in-depth overview of the biopharmaceutical properties and brain penetration characteristics of Amitifadine, based on preclinical in vitro and in vivo studies. The information is presented to aid researchers and drug development professionals in understanding the pharmacokinetic profile of this compound.

Biopharmaceutical Properties

The development of a centrally acting agent hinges on its ability to reach its target in the brain. This is governed by a series of biopharmaceutical properties, including its permeability, protein binding, and metabolic stability.

Table 1: Summary of Quantitative Biopharmaceutical Data for Amitifadine

| Parameter | Value | Species | Assay System | Reference |

| Permeability | High, bidirectional | --- | Caco-2 cell lines | [1] |

| Plasma Protein Binding | >99% | Human | --- | [1] |

| Metabolism | Slow | Human | Hepatocytes | [1] |

| Major Metabolite | EB-10101 (lactam) | Human | Hepatocytes | [1] |

| CYP Inhibition (IC50) | ||||

| CYP2D6 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |

| CYP3A4 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |

| CYP2C9 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |

| CYP2C19 | 9 - 100 µM (Moderate) | Human | Microsomes | [1] |

| CYP2B6 | 1.8 µM (Potent) | Human | Microsomes | [1] |

| Brain to Plasma Ratio | 3.7 - 6.5 | Rat | In vivo | [1] |

Brain Penetration and Pharmacokinetics

In vivo studies in rats have demonstrated that Amitifadine readily crosses the blood-brain barrier. The brain-to-plasma concentration ratio was found to be in the range of 3.7 to 6.5 at various time points, indicating a preferential partitioning into the brain tissue over plasma.[1] This efficient brain penetration is a critical characteristic for a centrally acting drug.

Microdialysis studies in rats have further confirmed the central nervous system activity of Amitifadine. Following administration, there were marked and sustained increases in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the prefrontal cortex.[1] Increased dopamine levels were also observed in the striatum and nucleus accumbens.[1]

Mechanism of Action: Triple Reuptake Inhibition

Amitifadine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] By blocking these transporters, Amitifadine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the characterization of Amitifadine.

In Vitro Caco-2 Permeability Assay

This assay is a standard method to predict intestinal drug absorption.

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell® plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[4]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[4]

-

Permeability Measurement:

-

For apical-to-basolateral (A-to-B) permeability, Amitifadine is added to the apical (upper) chamber.

-

For basolateral-to-apical (B-to-A) permeability, Amitifadine is added to the basolateral (lower) chamber.

-

-

Sampling and Analysis: Samples are collected from the receiver chamber at specified time points and the concentration of Amitifadine is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of drug transport across the cell monolayer. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.

In Vivo Brain Microdialysis in Rats

This technique allows for the in vivo sampling of unbound drug and neurotransmitter concentrations in the brain extracellular fluid of freely moving animals.[5]

Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) in an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Drug Administration: Amitifadine is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples, containing substances that have diffused from the brain's extracellular fluid across the probe's semi-permeable membrane, are collected at regular intervals.

-

Bioanalysis: The collected samples are analyzed to determine the concentrations of Amitifadine and key neurotransmitters (serotonin, norepinephrine, dopamine) and their metabolites using a sensitive analytical method like high-performance liquid chromatography with electrochemical detection (HPLC-EC) or LC-MS/MS.

Plasma Protein Binding Assay

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to interact with its target.

Protocol:

-

Assay Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like unbound drug but retains large proteins.

-

Incubation: One chamber is filled with plasma (e.g., human plasma) containing Amitifadine, and the other chamber is filled with a protein-free buffer solution. The apparatus is incubated at 37°C with gentle agitation to allow the unbound drug to equilibrate between the two chambers.

-

Sample Analysis: After reaching equilibrium, samples are taken from both the plasma and buffer chambers. The concentration of Amitifadine in each sample is determined by LC-MS/MS.

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.

Conclusion

The biopharmaceutical profile of Amitifadine is characterized by high permeability, extensive plasma protein binding, and a favorable brain-to-plasma concentration ratio, indicating its ability to efficiently penetrate the central nervous system. Its mechanism as a triple reuptake inhibitor for serotonin, norepinephrine, and dopamine is well-established. The experimental protocols outlined provide a framework for the key assays used to determine these critical drug-like properties. This comprehensive technical overview serves as a valuable resource for researchers and scientists in the field of neuropharmacology and drug development.

References

- 1. Effects of the triple reuptake inhibitor amitifadine on extracellular levels of monoamines in rat brain regions and on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amitifadine - Wikipedia [en.wikipedia.org]

- 3. Amitifadine, a Triple Re-uptake Inhibitor, Reduces Self-administration of the Opiate Remifentanil in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Effects of the Triple Monoamine Uptake Inhibitor Amitifadine On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Amitifadine: A Technical Guide to Their Synthesis, Activity, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine (formerly known as DOV-21,947 or EB-1010) is a triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its unique pharmacological profile has made it a subject of interest for the treatment of major depressive disorder and other central nervous system disorders. This technical guide provides an in-depth overview of the structural analogs of Amitifadine, detailing their structure-activity relationships (SAR), synthesis, and the experimental protocols used for their evaluation.

Core Compound: Amitifadine

Amitifadine is the (+)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane. It exhibits a higher affinity for the serotonin transporter, with a potency ratio of approximately 1:2:8 for SERT:NET:DAT inhibition, respectively[1].

Quantitative Analysis of Amitifadine and its Analogs

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition (IC50) values for Amitifadine, its racemate (DOV-216,303), its (-)-enantiomer (DOV-102,677), and other structurally related triple reuptake inhibitors.

Table 1: In Vitro Activity of Amitifadine and its Stereoisomers

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |

| Amitifadine ((+)-enantiomer) | 99 | 262 | 213 | 12 | 23 | 96 |

| DOV-216,303 (racemate) | 190 | 380 | 190 | 14 | 20 | 78 |

| DOV-102,677 ((-)-enantiomer) | 740 | 1000 | 220 | 130 | 100 | 130 |

Data sourced from multiple studies[2].

Table 2: In Vitro Activity of Structurally Related Analogs

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Transporter Ratio (NE:DA:5-HT) |

| Bicifadine | - | - | - | 1:2:17 (Relative Potency) |

| Centanafadine | - | - | - | 1:6:14 |

Note: Specific IC50 values for Bicifadine and Centanafadine were not consistently reported in the reviewed literature; instead, their activity is often presented as a ratio of potency for the different transporters[1][3].

Structure-Activity Relationships (SAR)

The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore for monoamine transporter inhibition. SAR studies on this class of compounds have revealed several important structural features that influence potency and selectivity:

-

Aryl Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Para-substitution on the phenyl ring has been shown to be particularly important for analgesic potency in related series[2][4]. For Amitifadine, the 3,4-dichloro substitution pattern is a key feature.

-

Stereochemistry: The stereochemistry of the bicyclic system significantly impacts activity. As demonstrated by the data in Table 1, the (+)-enantiomer (Amitifadine) is more potent as a triple reuptake inhibitor compared to the (-)-enantiomer (DOV-102,677)[2].

-

N-Substitution: Modifications to the nitrogen atom of the azabicyclo[3.1.0]hexane ring can modulate activity. While Amitifadine is a secondary amine, N-alkylation can lead to changes in potency and selectivity[2][4].

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of Amitifadine and its analogs.

Synthesis of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane

A common synthetic route to the core scaffold of Amitifadine involves the hydride reduction of 1-arylcyclopropanedicarboximides[2][4]. The general steps are outlined below.

Diagram 1: General Synthesis Workflow

Caption: General synthetic scheme for 1-aryl-3-azabicyclo[3.1.0]hexanes.

In Vitro Monoamine Transporter Binding Assay

The affinity of compounds for SERT, NET, and DAT is typically determined using a competitive radioligand binding assay with membranes from HEK293 cells stably expressing the respective human transporters.

Diagram 2: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

-

Membrane Preparation: HEK293 cells expressing the transporter of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer[5].

-

Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand and varying concentrations of the test compound. The incubation is typically carried out at a controlled temperature for a set period to reach equilibrium[5].

-

Filtration and Counting: The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter[5].

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation[6].

In Vivo Microdialysis

In vivo microdialysis is used to measure the extracellular levels of monoamines in the brain of freely moving animals following the administration of a test compound.

Diagram 3: In Vivo Microdialysis Workflow

Caption: General workflow for an in vivo microdialysis experiment.

Protocol Details:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rat. The animal is allowed to recover from surgery[7][8].

-

Perfusion and Sampling: On the day of the experiment, the probe is perfused with aCSF at a constant, slow flow rate. After a stabilization period, baseline dialysate samples are collected[7][8].

-

Drug Administration and Sample Collection: The test compound is administered, and dialysate samples are collected at regular intervals to monitor changes in extracellular monoamine levels over time[7].

-

Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with electrochemical detection[7].

Conclusion

Amitifadine and its structural analogs represent a promising class of compounds with the potential to modulate monoamine neurotransmission. The structure-activity relationships within the 1-aryl-3-azabicyclo[3.1.0]hexane series highlight the importance of specific structural features in determining potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. The experimental protocols detailed in this guide provide a framework for the synthesis and pharmacological evaluation of novel analogs, facilitating further research and development in this area. Continued exploration of the chemical space around this scaffold may lead to the discovery of new therapeutic agents with improved efficacy and side-effect profiles for the treatment of a range of CNS disorders.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties and Solubility of Amitifadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitifadine, also known as DOV-21,947 or EB-1010, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), positioning it as a triple reuptake inhibitor.[1][2][3] Its hydrochloride salt, Amitifadine hydrochloride, has been the subject of research primarily for its potential as an antidepressant.[2][3] This technical guide provides a detailed overview of the core physicochemical properties and solubility of Amitifadine hydrochloride, intended to support further research and development efforts.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental for its development. Below is a summary of the available data for Amitifadine hydrochloride. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted from computational models and should be confirmed experimentally.

Table 1: Physicochemical Properties of Amitifadine Hydrochloride

| Property | Value | Source |

| Chemical Name | (1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | [3] |

| Molecular Formula | C₁₁H₁₂Cl₃N | [4] |

| Molecular Weight | 264.58 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | Data not available in public domain | |

| pKa (Strongest Basic) | 10.48 (Predicted) | |

| LogP | 2.8 (Predicted) | |

| Polymorphism | Mentioned in patents, but specific forms not characterized in available literature. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following table summarizes the known solubility of Amitifadine hydrochloride in various solvents.

Table 2: Solubility of Amitifadine Hydrochloride

| Solvent | Solubility | Method | Source |

| Water | 50 mg/mL | Experimental | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Experimental | |

| Water (Predicted) | 0.0162 mg/mL | Computational |

Experimental Protocols

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. Below is a generalized protocol that can be adapted for Amitifadine hydrochloride.

Objective: To determine the equilibrium solubility of Amitifadine hydrochloride in a given solvent at a specified temperature.

Materials:

-

Amitifadine hydrochloride powder

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Calibrated pH meter

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Amitifadine hydrochloride of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of Amitifadine hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Subsequently, separate the supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a syringe filter. It is crucial to avoid disturbing the solid phase during this step.

-

Sample Analysis: Dilute the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of Amitifadine hydrochloride.

-

Calculation: Use the calibration curve to calculate the concentration of Amitifadine hydrochloride in the original saturated solution, taking into account the dilution factor. The resulting value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Signaling Pathway and Mechanism of Action

Amitifadine hydrochloride is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the presynaptic neuronal membrane.[1] This inhibition leads to an increase in the extracellular concentrations of these monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.

Table 3: In Vitro Pharmacology of Amitifadine

| Target | IC₅₀ (nM) | Kᵢ (nM) | Source |

| Serotonin Transporter (SERT) | 12 | 99 | [1][5] |

| Norepinephrine Transporter (NET) | 23 | 262 | [1][5] |

| Dopamine Transporter (DAT) | 96 | 213 | [1][5] |

Visualizing the Mechanism of Action

The following diagram illustrates the action of Amitifadine at a presynaptic terminal.

Caption: Mechanism of Amitifadine as an SNDRI at the presynaptic terminal.